1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid is an organic compound with a unique structure that combines a cyclopropane ring with a phenyl group substituted with a hydroxypropan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a phenylcyclopropane derivative with a hydroxypropan-2-yl reagent under basic conditions. The reaction typically proceeds at room temperature or with mild heating, followed by purification through crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-hydroxypropan-2-yl)phenyl]ethanone: Similar structure but lacks the cyclopropane ring.
4-(2-hydroxypropan-2-yl)benzoic acid: Similar functional groups but different overall structure.
Uniqueness
1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and a hydroxypropan-2-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1893128-54-5 |
---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.